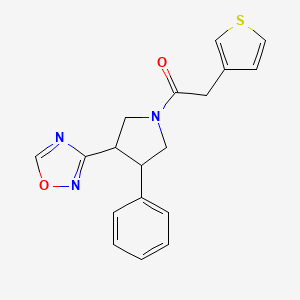

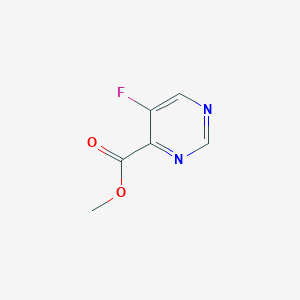

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

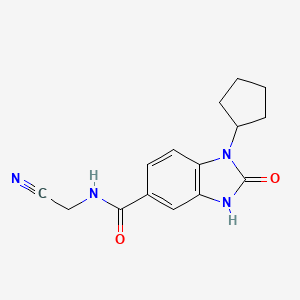

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.

Applications De Recherche Scientifique

Material Science and Biochemistry Applications

The study of nitroxide spin-labeled amino acids, particularly focusing on the structural and functional analogs of (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one, reveals their significance in material science and biochemistry. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, has been identified as an excellent β-turn and 310/α-helix inducer in peptides. This compound serves as a relatively rigid electron spin resonance probe and fluorescence quencher, showcasing its utility in studying biomolecular structures and dynamics (Toniolo et al., 1998).

Pharmaceutical Synthesis

The compound's structural features, such as the cyclopropyl and nitro groups, are pivotal in pharmaceutical synthesis, leading to innovative approaches in drug development. For instance, the cycloaddition reaction between nitriles and donor-acceptor cyclopropanes facilitates the synthesis of 5-azaindole derivatives. This method, characterized by its divergent nature and cost-effectiveness, has significant implications for combinatorial applications in the pharmaceutical industry, highlighting the utility of cyclopropyl-nitropiperidinone frameworks in synthesizing complex molecular structures (Moustafa & Pagenkopf, 2010).

Anesthetic Mechanism Exploration

Exploratory studies on the anesthetic mechanisms of gases like xenon and nitrous oxide have identified two-pore-domain K+ channels as a novel target, where compounds structurally related to this compound might interact differently, providing insights into their distinct pharmacological profiles. This research underscores the potential of cyclopropyl-nitropiperidinone analogs in elucidating the molecular basis of anesthesia, diverging from traditional GABAA receptor effects and emphasizing their role in NMDA receptor inhibition (Gruss et al., 2004).

Antibacterial and Antimycobacterial Research

Compounds bearing structural similarities to this compound have been synthesized and evaluated for their antimycobacterial activities. Notably, certain derivatives have shown significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains. This research highlights the potential of cyclopropyl-nitropiperidinone derivatives in addressing critical needs in antibacterial therapy, offering new avenues for treating tuberculosis and other bacterial infections (Sriram et al., 2007).

Propriétés

IUPAC Name |

(5R,6S)-6-cyclopropyl-5-nitropiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c11-7-4-3-6(10(12)13)8(9-7)5-1-2-5/h5-6,8H,1-4H2,(H,9,11)/t6-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDYBTKFXXHQKF-SVRRBLITSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2682028.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)

![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)

![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)